Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
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Overview
Description
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a cyclopentane ring with an aminomethyl group and an ethyl ester, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be derived from commercially available cyclopentanone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis due to its chiral nature.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopentane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid: This compound has a similar cyclopentane ring structure but differs in the position and protection of the amino group.
Cyclopentane-1,2-dicarboxylic acid: This compound has two carboxylic acid groups on the cyclopentane ring, making it structurally similar but functionally different.
Properties
IUPAC Name |
ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-7(8)6-10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBUAOCBAODQ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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